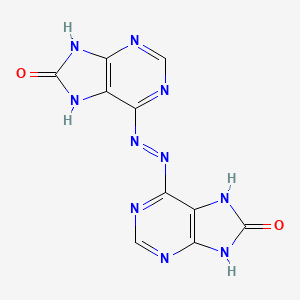

8,8'-Dioxo-6,6'-azopurine

描述

Contextualization of Azopurine Derivatives in Contemporary Organic and Materials Chemistry

Azopurine derivatives, a class of compounds characterized by the presence of both a purine (B94841) scaffold and an azo group (-N=N-), are of considerable interest in modern organic and materials chemistry. researchgate.netrsc.org The purine ring system is a fundamental component of nucleic acids, making its derivatives crucial in medicinal chemistry and chemical biology. uni-muenster.detubitak.gov.tr The azo group, a well-known chromophore, is responsible for the color of many synthetic dyes and has been extensively used in various industries. researchgate.netnih.govscienceinfo.com

The combination of these two moieties in azopurines results in molecules with unique electronic and photophysical properties. acs.org In contemporary organic chemistry, the synthesis of novel azopurine derivatives is a continuing area of research, with efforts focused on creating molecules with tailored functionalities. tubitak.gov.tr In materials chemistry, azopurines are explored for their potential in developing new materials with applications in areas such as optical data storage, molecular switches, and sensors. tubitak.gov.trnih.gov The ability of the azo group to undergo reversible trans-cis isomerization upon light irradiation makes these compounds particularly attractive for creating photoresponsive materials. acs.orgresearchgate.net

Historical Perspective on the Synthesis and Initial Characterization of 8,8'-Dioxo-6,6'-azopurine

The synthesis of this compound was first reported in a 1974 publication in the Journal of Medicinal Chemistry by Joseph R. Davis, Arun L. Jadhav, and Jawed Fareed. acs.orgroosevelt.edu This initial work laid the foundation for further investigation into this specific azopurine derivative. acs.org The synthesis and characterization of this compound were significant at the time, contributing to the growing field of substituted azopurines. acs.orgmdpi.com A patent for an this compound dye was also filed around this period, indicating early interest in its potential applications. google.com

The initial characterization would have likely involved standard spectroscopic techniques of the era to confirm the structure of the newly synthesized molecule. While the original publication does not provide an abstract, its citation by subsequent research underscores its importance as a foundational paper in the study of this class of compounds. acs.orgmdpi.com

Significance of the Purine-Azo Chromophore for Tailored Chemical Properties and Research Applications

The purine-azo chromophore is the key structural feature of this compound and is central to its chemical properties and research applications. The azo group (–N=N–) linked to the purine rings creates an extended conjugated system, which is responsible for the compound's ability to absorb light in the visible region of the electromagnetic spectrum. scienceinfo.com This absorption is what gives the compound its color.

The electronic properties of the purine-azo chromophore can be fine-tuned by introducing different substituent groups onto the purine rings. This allows for the rational design of molecules with specific absorption maxima and other desired photophysical characteristics. acs.org A significant property of the azo chromophore is its ability to undergo reversible trans-cis photoisomerization. researchgate.net This light-induced switching between two different geometric isomers forms the basis for many of its research applications, including the development of photoswitchable materials and photopharmacology, where the biological activity of a molecule can be controlled with light. acs.orgrsc.org The study of the interaction of azopurines with metal surfaces, such as silver, using techniques like surface-enhanced Raman scattering (SERS), provides insights into the molecule's adsorption behavior and the nature of the azo bond. acs.org

Overview of Key Academic Research Trajectories for this compound

Current academic research involving this compound and related azopurines is multifaceted. One major trajectory focuses on the synthesis of new derivatives and the development of more efficient synthetic methodologies. For instance, researchers have developed two-step, one-pot synthetic routes to produce 6-azopurines with high yields. acs.org

Another significant area of research is the exploration of their photophysical properties and their potential as molecular photoswitches. acs.orgrsc.org Studies investigate the factors influencing their trans-to-cis isomerization, such as the wavelength of light required for switching and the thermal stability of the isomers. acs.orgrsc.org

Furthermore, the biological applications of azopurines are a vibrant field of study. Researchers are designing and synthesizing azopurine derivatives as potential therapeutic agents. nih.gov For example, some azopurines have been investigated for their ability to modulate the activity of enzymes like casein kinase Iα, which is involved in regulating circadian rhythms. rsc.org The interaction of azopurines with biological targets, including DNA, is also an area of active investigation. nih.gov The unique combination of a biologically relevant purine scaffold and a photoswitchable azo group makes these compounds promising candidates for the development of novel photopharmacological agents. rsc.org

Structure

3D Structure

属性

IUPAC Name |

6-[(8-oxo-7,9-dihydropurin-6-yl)diazenyl]-7,9-dihydropurin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N10O2/c21-9-15-3-5(17-9)11-1-13-7(3)19-20-8-4-6(12-2-14-8)18-10(22)16-4/h1-2H,(H2,11,13,15,17,21)(H2,12,14,16,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUOBBOOWPELKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)N=NC3=NC=NC4=C3NC(=O)N4)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52583-98-9 | |

| Record name | 8,8'-Dioxo-6,6'-azopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052583989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC296330 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-[2-(8-oxo-7,9-dihydropurin-6-yl)hydrazinyl]purin-8-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H2Y7JCS5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Pathways Toward 8,8 Dioxo 6,6 Azopurine

Historical and Contemporary Synthesis Routes for 8,8'-Dioxo-6,6'-azopurine

The approaches to constructing the this compound molecule have evolved, reflecting broader advancements in synthetic organic chemistry.

Early Methodologies and Their Contributions to Azopurine Synthesis

The foundational synthesis of this compound was reported in 1974 by Davis, Jadhav, and Fareed. acs.org While the full experimental details of this seminal work require consulting the original publication, the synthesis of symmetrical azo compounds during this era typically relied on classical chemical transformations. One of the most established methods for forming an azo linkage is the diazotization of a primary aromatic amine, followed by a coupling reaction. wikipedia.orgslideshare.net

In the context of purines, this would likely involve the diazotization of an amino-substituted 8-oxopurine derivative. The resulting diazonium salt, being a potent electrophile, could then undergo a self-coupling reaction to yield the symmetrical this compound. Another plausible historical route is the chemical oxidation of a corresponding hydrazino-purine derivative, where two hydrazine--substituted purine (B94841) molecules are dimerized to form the azo bridge. These early methods, though sometimes lacking in efficiency and functional group tolerance compared to modern techniques, were crucial in establishing the fundamental reactivity of purine systems and providing the first access to compounds like this compound.

Modern Approaches Employing Diazotization-Coupling Strategies for Azo Compounds

The diazotization-coupling reaction remains a cornerstone of azo compound synthesis, valued for its reliability and the wide availability of starting materials. researchgate.netorganic-chemistry.org The general process involves two main steps:

Diazotization: A primary aromatic amine is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺). byjus.com

Azo Coupling: The diazonium salt then acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich coupling component, such as a phenol (B47542) or another amine. wikipedia.orgorganic-chemistry.org

For the synthesis of a symmetrical compound like this compound, this could be envisioned as the diazotization of a 6-amino-8-oxopurine derivative. The resulting purine diazonium salt would then couple with an unreacted molecule of the starting aminopurine. The purine ring, particularly with the electron-donating character of the oxo and amino groups, is sufficiently activated to participate in this type of electrophilic substitution. The pH of the reaction medium is a critical parameter in azo coupling, as it influences the reactivity of both the diazonium salt and the coupling component. organic-chemistry.org

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

Achieving high yield and selectivity is a primary goal in synthetic chemistry. For azopurine synthesis, modern research has focused on optimizing various reaction parameters and exploring new catalytic systems.

Exploration of Green Chemistry Principles in the Synthesis of Azopurine Derivatives

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of azopurines, several strategies align with these principles. One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, are particularly advantageous as they minimize solvent usage, reduce waste from purification of intermediates, and save time and energy.

The use of molecular oxygen (from the air) as the terminal oxidant in the formation of the azo bond is another green aspect, as it replaces potentially hazardous and stoichiometric metal-based oxidants. Furthermore, developing syntheses in aqueous media or under solvent-free conditions is a key area of green chemistry research, aiming to replace volatile organic solvents.

Microwave-Assisted and Other Advanced Synthetic Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of azopurine synthesis, particularly for modern methods involving nucleophilic substitution, microwave irradiation can dramatically reduce reaction times from hours to minutes. This is attributed to the efficient and rapid heating of the reaction mixture.

One notable modern route for asymmetrical 6-azopurines, which could be adapted for symmetrical analogues, involves the microwave-assisted nucleophilic aromatic substitution of a 6-chloropurine (B14466) with a hydrazine (B178648) derivative. This is followed by an in-situ oxidation of the resulting hydrazo intermediate to the final azo compound. The optimization of such a reaction is presented in the table below, showcasing the screening of various parameters to maximize efficiency.

Table 1: Optimization of Reaction Conditions for a One-Pot 6-Azopurine Synthesis

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | n-BuOH | 150 (MW) | 2 | Low |

| 2 | Cs₂CO₃ | n-BuOH | 150 (MW) | 2 | Low |

| 3 | K₃PO₄ | n-BuOH | 150 (MW) | 2 | Low |

| 4 | DIPEA | n-BuOH | 150 (MW) | 1 | High |

| 5 | DIPEA | DMSO | 150 (MW) | 1 | Moderate |

| 6 | DIPEA | CH₃CN | 150 (MW) | 1 | Low |

| 7 | DIPEA | THF | 150 (MW) | 1 | No Reaction |

| 8 | DIPEA | n-BuOH | 60 | 24 | No Reaction |

This table is generated based on data for the synthesis of related 6-azopurines and serves as an illustrative example of parameter optimization.

Elucidation of Reaction Mechanisms for Azo Bond Formation in Purine Scaffolds

The formation of the azo bond in purine scaffolds primarily follows the well-established mechanism of electrophilic aromatic substitution, especially in classical diazotization-coupling reactions. slideshare.net The key steps are:

Formation of the Electrophile: A primary aminopurine is converted to a purine diazonium ion using nitrous acid. This diazonium ion is a potent electrophile due to the excellent leaving group ability of molecular nitrogen (N₂).

Electrophilic Attack: The purine diazonium ion attacks an electron-rich position on a second purine molecule (the coupling partner). The purine ring is inherently electron-rich, and the site of attack is directed by the existing substituents. For an 8-oxopurine derivative, the C6 position is a likely site for electrophilic attack, facilitated by the electron-donating nature of the ring nitrogens and the oxo group.

Deprotonation/Re-aromatization: A base present in the reaction medium removes a proton from the sigma complex (also known as an arenium ion) that is formed during the attack. This step restores the aromaticity of the purine ring and yields the final azo-coupled product.

Alternatively, mechanisms involving the oxidative coupling of two aminopurines or two hydrazinopurines proceed through radical or radical-ion intermediates. In these pathways, an initial one-electron oxidation of the starting material generates a radical species. Two of these radicals can then dimerize to form the hydrazo intermediate, which is subsequently oxidized to the final azo compound. The specific mechanism is highly dependent on the reagents and conditions employed.

Detailed Investigations into Diazotization and Coupling Mechanisms

The classical synthesis of azo compounds involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich coupling partner. In the context of this compound, this would conceptually involve the dimerization of a suitable 6-amino-8-oxopurine derivative.

The diazotization reaction mechanism commences with the formation of a nitrosonium ion from nitrous acid in an acidic medium. This highly electrophilic species then reacts with the primary amine to form an N-nitrosamine, which, after a series of protonation and deprotonation steps, ultimately yields an aryl diazonium ion.

The subsequent azo coupling is an electrophilic aromatic substitution reaction. acs.org The diazonium ion, acting as the electrophile, attacks the electron-rich aromatic ring of a coupling partner. acs.org For the synthesis of azopurines, the purine ring system serves as the coupling partner. The reaction proceeds through a σ-complex intermediate, followed by the loss of a proton to regenerate aromaticity and form the stable azo compound. acs.org

In the synthesis of related 8-arylhydrazono-2-(benzylsulfanyl)-7H-purin-6-ones, the diazo coupling occurs selectively at the 8-position of the purine moiety. mdpi.com This selectivity is consistent with the known electrophilic substitution reactions of xanthine (B1682287) and its derivatives. mdpi.com The reaction is typically carried out by treating the purine derivative with a freshly prepared arenediazonium chloride solution in a cooled alkaline medium. mdpi.com

A more modern, one-pot, two-step synthetic route has been developed for 6-azopurines. acs.org This method involves a microwave-assisted nucleophilic aromatic substitution of a 6-chloropurine with a hydrazine, followed by a metal-free oxidation with oxygen to form the azo linkage. acs.org While this method was applied to different 6-azopurines, the principles could potentially be adapted for the synthesis of this compound. acs.org

Table 1: General Reaction Conditions for Azo Coupling in Purine Synthesis

| Parameter | Condition | Rationale |

| Diazotization Temperature | 0-5 °C | Stabilizes the unstable diazonium salt. |

| Coupling pH | Alkaline | Activates the purine ring for electrophilic attack. |

| Solvent | Ethanol (B145695)/Water | Solubilizes reactants and facilitates the reaction. |

| Atmosphere | Air/Oxygen | Can be used for in situ oxidation in one-pot methods. acs.org |

Influence of Steric and Electronic Factors on Reaction Outcomes

The success and yield of the synthesis of azopurines are significantly influenced by both steric and electronic factors of the reacting species.

Electronic Factors:

Substituents on the aromatic rings of both the diazonium salt and the coupling partner play a critical role. Electron-donating groups (EDGs) such as -OH, -NH2, and -OCH3 on the coupling partner increase the nucleophilicity of the aromatic ring, thereby increasing its reactivity towards the electrophilic diazonium ion. acs.org Conversely, electron-withdrawing groups (EWGs) like -NO2, -CN, and -COOH decrease the reactivity. acs.org In the context of this compound, the two oxo groups at the 8 and 8' positions act as electron-withdrawing groups, which can deactivate the purine system towards electrophilic attack. This necessitates carefully optimized reaction conditions.

For the synthesis of 6-azopurines via the one-pot method, it was observed that the use of hydrazines bearing electron-withdrawing substituents led to a slight increase in the reaction time for the initial nucleophilic aromatic substitution step. acs.org

Steric Factors:

Steric hindrance around the reaction site can impede the approach of the diazonium ion to the coupling partner, thereby reducing the reaction rate. acs.org Bulky substituents near the coupling position on the purine ring can significantly lower the yield or even prevent the reaction from occurring. In the synthesis of ortho-substituted azobenzenes, steric challenges are often encountered, although successful synthesis of ortho-substituted 6-azopurines has been achieved in high yields using optimized microwave-assisted conditions. acs.org

Table 2: Influence of Substituent Type on Azo Coupling Reactivity

| Substituent Type | Effect on Reactivity of Coupling Partner | Example Groups |

| Electron-Donating Groups (EDGs) | Increases reactivity | -OH, -NH₂, -OCH₃ |

| Electron-Withdrawing Groups (EWGs) | Decreases reactivity | -NO₂, -CN, -COOH |

Derivatization Strategies and Analogue Synthesis for Structure-Property Relationship Studies

The exploration of structure-property relationships is crucial for understanding the chemical and biological characteristics of a molecule. This is often achieved through the synthesis of derivatives and structural analogues. While specific derivatization of this compound is not extensively documented in the reviewed literature, strategies applied to related purine and azopurine compounds provide a framework for potential modifications.

Introduction of Functional Groups on the Purine and Azo Moieties

The introduction of various functional groups onto the purine rings or the azo-linked aromatic systems can modulate the electronic, steric, and physicochemical properties of the parent compound. sydney.edu.auausetute.com.au

On the Purine Moiety: The purine scaffold offers several positions for functionalization. For instance, in the synthesis of 8-arylhydrazono-2-(benzylsulfanyl)-7H-purin-6-ones, the 2-position is functionalized with a benzylsulfanyl group. mdpi.com This demonstrates that substituents can be introduced on the purine ring prior to the azo coupling reaction. Other potential sites for modification include the nitrogen atoms of the purine ring, where alkyl or other functional groups could be introduced, provided they are compatible with the subsequent reaction conditions.

On the Azo Moiety: In the synthesis of unsymmetrical azopurines, one of the aromatic rings attached to the azo group can be a substituted phenyl ring. A study on 6-azopurines demonstrated the synthesis of a wide array of derivatives with different substituents on the phenyl ring, including halogens, methyl, and carboxylic acid groups at ortho, meta, and para positions. acs.org This highlights the feasibility of introducing functional groups to tune the properties of the azo system. For example, the introduction of an additional amino group in guanine-based azopurines was found to cause a hypsochromic shift in the n-π* transition. acs.org

Synthesis of Structural Analogues for Comparative Research

The synthesis of structural analogues allows for a comparative study of how changes in the core structure affect the properties of the molecule. For this compound, several types of structural analogues could be envisioned for comparative research.

Isomeric Analogues: The position of the azo linkage can be varied. For instance, analogues with a 2,2'- or 8,8'-azo linkage could be synthesized and their properties compared to the 6,6'-isomer.

Substituted Analogues: As discussed in the derivatization section, introducing substituents at various positions on the purine rings would generate a library of analogues. A study on 6-azopurines showed that para-substitution on the phenyl ring of 6-phenylazopurines could be used to systematically tune the π-π* transition. acs.org

Heterocyclic Analogues: One or both of the purine rings could be replaced with other heterocyclic systems to understand the role of the purine scaffold.

While direct studies on analogues of this compound are sparse, research on related compounds provides a clear roadmap for such investigations. For example, structure-activity relationship studies on 4'-thionucleoside analogues as adenosine (B11128) receptor agonists involved the synthesis of numerous derivatives with varying substituents to identify the most potent and selective compounds. nih.gov A similar approach could be applied to this compound to explore its potential applications.

Advanced Structural Characterization and Spectroscopic Elucidation of 8,8 Dioxo 6,6 Azopurine

Vibrational Spectroscopy for Molecular Structure and Conformation Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular framework of a compound. nih.gov For 8,8'-Dioxo-6,6'-azopurine, these methods provide critical information on the purine (B94841) ring modes, the carbonyl groups, and the central azo linkage.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Group Frequencies

FTIR spectroscopy measures the absorption of infrared radiation, exciting molecular vibrations and providing a fingerprint unique to the molecule's structure. rsc.org The FTIR spectrum of this compound is predicted to be rich with distinct absorption bands corresponding to its constituent parts.

Key predicted vibrational frequencies include:

N-H Stretching: Vibrations associated with the N-H bonds of the purine rings are expected in the region of 3300-3500 cm⁻¹. The precise position and shape of these bands can be influenced by intermolecular hydrogen bonding in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations from the purine ring are anticipated to appear around 3000-3100 cm⁻¹. researchgate.net

C=O Stretching: A strong, characteristic absorption band for the C=O stretching of the 8-oxo group is predicted between 1650 and 1720 cm⁻¹. The exact frequency can provide insight into the local environment and potential hydrogen bonding involving the carbonyl oxygen.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the fused purine rings are expected to produce a series of complex bands in the 1450–1625 cm⁻¹ region. researchgate.net

N=N Stretching: The azo group (N=N) stretching vibration is characteristically observed in the 1400–1510 cm⁻¹ range. nahrainuniv.edu.iqderpharmachemica.com While this peak can sometimes be weak in IR spectroscopy due to the symmetry of the bond, its presence is a key indicator of the azo linkage.

C-N Stretching: Vibrations corresponding to the C-N bonds, including the C6-N bond of the azo linkage, are expected between 1130 and 1250 cm⁻¹. derpharmachemica.com

Table 1: Predicted Characteristic FTIR Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium-Broad | Sensitive to hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium | Characteristic of the purine C-H bond. |

| C=O Stretch | 1650 - 1720 | Strong | From the 8-oxo functional group. |

| C=N / C=C Ring Stretch | 1450 - 1625 | Medium-Strong (multiple bands) | Fingerprint region for the purine core. |

| Azo N=N Stretch | 1400 - 1510 | Weak-Medium | Often weaker in IR than in Raman. nahrainuniv.edu.iqderpharmachemica.com |

| C-N Stretch | 1130 - 1250 | Medium | Includes C6-N bond to the azo group. derpharmachemica.com |

Raman Spectroscopy for Vibrational Modes and Adsorption Interactions

Raman spectroscopy, which detects inelastic scattering of light, is complementary to FTIR and is particularly sensitive to symmetric, non-polar bonds. acs.org This makes it an excellent technique for studying the N=N bond in the azo bridge and the purine ring's skeletal vibrations.

Key predictions for the Raman spectrum of this compound are:

Azo Group Vibrations: The N=N stretching vibration is expected to produce a strong signal around 1440-1450 cm⁻¹. acs.org The C-N stretching associated with the azo linkage should also be visible, typically near 1150 cm⁻¹. These peaks are crucial for confirming the structure.

Purine Ring Modes: Density functional theory (DFT) calculations on the closely related azopurine molecule (lacking the 8-oxo groups) predict characteristic Raman signals at approximately 1038, 1238, 1417, and 1476 cm⁻¹. acs.org Similar peaks, potentially shifted by the electronic influence of the 8-oxo groups, are expected for this compound. A prominent ring-breathing mode, characteristic of purine derivatives, is also anticipated. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS): Like other purine derivatives, this compound is expected to be an excellent candidate for SERS studies. acs.org When adsorbed on metallic nanostructures (e.g., silver or gold), a significant enhancement of the Raman signal allows for high-sensitivity detection and provides information about the molecule's orientation and interaction with the surface. acs.orgresearchgate.net

Table 2: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity | Notes |

|---|---|---|---|

| Azo N=N Stretch | ~1440 - 1450 | Strong | Highly characteristic of the azo bridge. acs.org |

| Purine Ring Skeletal Modes | ~1476, ~1417, ~1238 | Medium-Strong | Inferred from azopurine DFT studies. acs.org |

| Azo C-N Stretch | ~1150 | Medium | Stretching of the C6-N bond. acs.org |

| Purine Ring Breathing | 700 - 800 | Medium-Strong | Common feature in purine derivatives. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms in a molecule. researchgate.net For this compound, ¹H and ¹³C NMR would confirm the molecular structure, while advanced techniques could elucidate its dynamic and stereochemical properties.

Proton (¹H) and Carbon (¹³C) NMR for Chemical Environment Determination

The symmetry of the molecule will significantly influence the number of unique signals in its NMR spectra. Assuming an (E)-configuration for the azo bond and symmetric tautomeric forms, the two purine units would be chemically equivalent, simplifying the spectra.

¹H NMR: The ¹H NMR spectrum is expected to show a signal for the C2-H proton on the purine ring, likely in the aromatic region (δ 7.5-8.5 ppm). mdpi.com A broad signal corresponding to the exchangeable N-H protons of the imidazole (B134444) and pyrimidine (B1678525) rings would also be present, with a chemical shift highly dependent on solvent, concentration, and temperature. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides direct information about the carbon skeleton. ajchem-a.com Key predicted signals include:

Carbonyl Carbon (C8): A signal far downfield, typically >160 ppm, characteristic of a C=O group in a heterocyclic system.

Azo-Linked Carbon (C6): The carbon atom attached to the azo nitrogen is expected to resonate in the range of 150-160 ppm. researchgate.net

Other Purine Carbons: The remaining sp²-hybridized carbons of the purine rings (C2, C4, C5) would appear in the aromatic region of δ 110-155 ppm. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C2-H | ¹H | 7.5 - 8.5 | Chemical shift depends on the electronic environment. mdpi.com |

| N-H | ¹H | Variable (e.g., 10-12) | Broad signal, exchangeable, position is solvent-dependent. nih.gov |

| C8 | ¹³C | > 160 | Carbonyl carbon, significantly deshielded. |

| C6 | ¹³C | 150 - 160 | Carbon attached to the azo group. researchgate.net |

| C2, C4, C5 | ¹³C | 110 - 155 | Other sp² carbons in the purine ring system. researchgate.net |

Advanced NMR Techniques for Stereochemical and Tautomeric Analysis

The structure of this compound presents several interesting challenges that can be addressed with advanced NMR methods.

Tautomerism: The 8-oxopurine moiety can exist in keto-enol tautomeric forms, and the purine ring itself can exhibit N7-H and N9-H tautomerism. acs.orgnih.gov These different forms may exist in a dynamic equilibrium. Variable-temperature NMR spectroscopy could be used to study this equilibrium; if the exchange is slow enough at low temperatures, separate signals for each tautomer might be resolved. ajchem-a.com Furthermore, techniques like ¹H-¹⁵N HMBC could definitively establish the protonation sites on the nitrogen-rich purine core.

Stereochemistry: The azo bond can exist as either (E) or (Z) isomers. These isomers would have distinct NMR spectra due to their different symmetries and spatial arrangements. Nuclear Overhauser Effect (NOE) experiments, such as NOESY, could be employed to determine the through-space proximity of protons, helping to distinguish between the (E) and (Z) forms and to establish the rotational conformation of the purine rings relative to the C-N=N-C plane. researchgate.net

Electronic Absorption and Emission Spectroscopy for Chromophoric Properties

Electronic spectroscopy, which measures transitions between electronic energy levels, provides key insights into the color and photophysical properties of a molecule. mometrix.com The chromophore in this compound is an extended conjugated system comprising the two purine rings and the central azo bridge.

Absorption Spectrum: The UV-visible absorption spectrum is expected to be dominated by two main types of electronic transitions characteristic of azo compounds. libretexts.org

π→π* Transition: A high-intensity absorption band is predicted in the UV region (likely 300-400 nm). This transition corresponds to the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital of the extended conjugated system. The conjugation with the purine rings is expected to cause a bathochromic (red) shift compared to simpler azobenzene (B91143) molecules. libretexts.org

n→π* Transition: A lower-intensity absorption band is predicted at a longer wavelength, likely in the visible region (400-500 nm). This transition involves the promotion of an electron from a non-bonding orbital on the nitrogen atoms of the azo group to a π* anti-bonding orbital. This transition is formally Laporte-forbidden, accounting for its lower intensity, and is primarily responsible for the compound's color. tanta.edu.eg

Emission Spectrum: Many azobenzene-based compounds exhibit very weak or no fluorescence because the absorbed energy is efficiently dissipated through non-radiative pathways, most notably the rapid (E) to (Z) photoisomerization. nih.gov Therefore, this compound is expected to be weakly emissive. However, its fluorescence and phosphorescence properties would need to be experimentally determined, as the rigid purine units could potentially alter the typical de-excitation pathways.

Table 4: Predicted Electronic Absorption Properties for this compound

| Transition Type | Predicted λmax (nm) | Molar Absorptivity (ε) | Notes |

|---|---|---|---|

| π → π* | 300 - 400 | High (>10,000 M⁻¹cm⁻¹) | Intense absorption in the UV region. libretexts.org |

| n → π* | 400 - 500 | Low (<1,000 M⁻¹cm⁻¹) | Weaker absorption in the visible region, responsible for color. tanta.edu.eg |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. libretexts.orguomustansiriyah.edu.iq For molecules with chromophores, which are groups of atoms that absorb light, UV-Vis spectroscopy can reveal information about the electronic structure and the extent of conjugation. libretexts.orgubbcluj.ro The absorption of UV or visible light promotes an electron from a lower energy molecular orbital, such as the highest occupied molecular orbital (HOMO), to a higher energy one, like the lowest unoccupied molecular orbital (LUMO). libretexts.org

In the case of this compound, the purine rings and the azo linkage constitute a significant chromophore system. ontosight.ai The presence of conjugated π systems generally leads to strong absorption in the UV-Vis region. libretexts.org The electronic spectrum of azopurines can be influenced by factors such as substitution on the purine rings and the surrounding solvent environment. uomustansiriyah.edu.iqnih.gov

Studies on similar 6-azopurine derivatives have shown that these compounds can exhibit intense n→π* absorption bands. nih.gov This type of electronic transition involves the promotion of a non-bonding electron (n) to an anti-bonding π orbital (π). inflibnet.ac.in The position and intensity of these absorption bands provide insight into the electronic nature and conjugation of the azopurine system. For instance, the UV spectrum of acetone (B3395972) shows a weak n→π transition at 280 nm and a strong π→π* transition at 190 nm. inflibnet.ac.in In more complex systems like this compound, the presence of extended conjugation is expected to shift the absorption to longer wavelengths. uomustansiriyah.edu.iq

| Compound Class | Typical λmax (nm) | Type of Transition | Molar Absorptivity (ε) |

| 6-Azopurines | > 400 | n→π | Moderate to High |

| Simple Purines | ~260 | π→π | High |

| Azo Compounds | 300-500 | n→π, π→π | Varies |

Fluorescence Spectroscopy for Luminescent Behavior and Quantum Yields

Fluorescence spectroscopy is utilized to study the emission of light from a molecule after it has absorbed photons. nist.gov This technique provides information on the luminescent properties of a compound, including its fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed. earsel.orgedinst.com

The fluorescence behavior of a molecule is intrinsically linked to its electronic structure and the various relaxation pathways available to an excited state. nist.gov While many aromatic and heterocyclic compounds are fluorescent, the presence of an azo group can sometimes lead to quenching of fluorescence due to efficient non-radiative decay processes. However, specific structural features can influence the luminescent properties. mdpi.com

The quantum yield of a fluorescent compound can be determined relative to a standard of known quantum yield. edinst.com Factors such as solvent polarity and the presence of specific functional groups can significantly impact the fluorescence intensity and quantum yield. mdpi.com For example, the quantum yield of many natural humic substances increases with the excitation wavelength. earsel.org Without specific experimental data for this compound, a definitive statement on its luminescent behavior and quantum yield cannot be made. However, the general principles of fluorescence spectroscopy suggest that any observed luminescence would be highly dependent on its specific electronic and structural characteristics.

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction is a powerful analytical method for determining the arrangement of atoms within a crystalline solid. ub.edu By analyzing the diffraction pattern of X-rays passing through a crystal, detailed information about the molecular and crystal structure can be obtained. uhu-ciqso.es

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure in the solid state. uhu-ciqso.es This technique can determine the exact atomic coordinates, bond lengths, bond angles, and other geometric parameters. researchgate.net

For a complex heterocyclic molecule like this compound, SC-XRD would be invaluable for confirming the connectivity of the atoms, the planarity of the purine rings, the geometry of the azo linkage, and the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. While specific crystallographic data for this compound was not found, a study on a related europium complex, Eu(btfa)₃·bipy, demonstrates the level of detail achievable, including the determination of the monoclinic space group P2₁/n and the precise unit cell dimensions. acs.org The successful refinement of a crystal structure is typically indicated by low R-factors (e.g., R1 = 0.0390). brynmawr.edu

Table 2: Representative Single-Crystal X-ray Diffraction Parameters (Note: This table illustrates typical parameters obtained from a single-crystal X-ray diffraction experiment and is not specific to this compound.)

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 13.1910(8) |

| b (Å) | 10.3449(5) |

| c (Å) | 7.4635(4) |

| β (°) | 102.230(6) |

| Volume (ų) | 995.35(9) |

| Z | 2 |

Powder X-ray diffraction (PXRD) is a technique used to analyze polycrystalline materials. ub.edu It is particularly useful for identifying crystalline phases, determining the degree of crystallinity, and studying polymorphism, which is the ability of a compound to exist in more than one crystal structure. americanpharmaceuticalreview.com Each crystalline form of a substance produces a unique PXRD pattern, which serves as a "fingerprint" for that phase. ub.eduamericanpharmaceuticalreview.com

PXRD is a crucial tool in materials science and pharmaceutical development for characterizing solid forms. americanpharmaceuticalreview.com For this compound, PXRD could be used to confirm the phase purity of a synthesized batch and to identify any potential polymorphic forms that may arise under different crystallization conditions. The comparison of an experimental PXRD pattern with a calculated pattern from single-crystal data can confirm the bulk purity of a sample. rsc.org It is important to note that factors like preferred orientation and temperature differences between measurement and calculation can cause shifts in peak positions. rsc.org

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Weight Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. inflibnet.ac.in

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. umb.eduhilarispublisher.com This capability is extremely valuable for confirming the identity of a newly synthesized compound and for distinguishing between compounds with the same nominal mass but different elemental formulas. d-nb.infonih.gov

For this compound (C₁₀H₆N₁₀O₂), HRMS would be expected to show a molecular ion peak with a mass-to-charge ratio very close to its calculated exact mass of 298.0675. lookchem.com The high resolving power of HRMS instruments allows for the separation of ions with very close mass values, which is particularly beneficial for analyzing complex samples. umb.edu The accuracy of the mass measurement, often within a few parts per million (ppm), provides strong evidence for the assigned elemental composition. hilarispublisher.com

Tandem Mass Spectrometry for Elucidating Fragmentation Pathways and Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of molecules by fragmenting precursor ions and analyzing the resulting product ions. nih.gov This process, often involving collision-induced dissociation (CID), provides detailed information about the connectivity and chemical structure of a compound. uab.edu In a typical MS/MS experiment, the precursor ion of interest is selected, subjected to energetic collisions with an inert gas, and the resulting fragment ions are mass-analyzed to generate a product ion spectrum. uab.edunih.gov The fragmentation pattern serves as a molecular fingerprint, allowing for the identification of structural motifs and the determination of the compound's architecture. libretexts.orgmsu.edu

For a complex molecule like this compound, MS/MS analysis is critical for confirming its structure. The fragmentation pathways are generally predictable based on the stability of the resulting ions and neutral losses. libretexts.org The most stable ions are typically those that are highly conjugated or where the charge is stabilized by resonance or heteroatoms. libretexts.orgnih.gov

The fragmentation of this compound would likely be initiated at several key locations. The central azo bond (-N=N-) is a probable site for initial cleavage, leading to the formation of radical cations corresponding to the two purine-based halves of the molecule. Another common fragmentation pathway for heterocyclic compounds involves the sequential loss of small, stable neutral molecules such as CO, N₂, and HCN from the purine ring system.

A plausible fragmentation pathway for this compound is outlined below:

Cleavage of the central C-N bond connecting the purine ring to the azo group.

Fission of the N=N double bond.

Retro-Diels-Alder (RDA) reactions within the purine ring system.

Loss of small neutral molecules like carbon monoxide (CO) from the dioxo-purine structure.

The resulting product ions provide a detailed map of the molecule's structure. The relative abundance of these fragments depends on the energy supplied during CID and the intrinsic stability of each fragment ion. nih.gov

Table 1: Proposed Key Fragment Ions of this compound in Tandem Mass Spectrometry

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Fragmentation Pathway |

| 328 | [M]⁺˙ (Molecular Ion) | Intact molecule |

| 178 | [C₅H₂N₅O]⁺ | Cleavage of the N=N bond with hydrogen transfer |

| 164 | [C₅H₂N₄O]⁺ | Cleavage of the C-N bond between the ring and azo group |

| 150 | [C₅H₂N₄O - N₂]⁺ | Loss of N₂ from the [C₅H₂N₄O]⁺ fragment |

| 136 | [C₄H₂N₃O]⁺ | Loss of HCN from the [C₅H₂N₄O]⁺ fragment |

| 108 | [C₄H₂N₃O - CO]⁺ | Subsequent loss of CO from the [C₄H₂N₃O]⁺ fragment |

Surface-Sensitive Spectroscopic Techniques for Thin Films and Adsorbed States

The study of how this compound interacts with surfaces is crucial for its potential applications in areas like sensor technology or catalysis. Surface-sensitive techniques provide detailed information about the composition, chemical state, and adsorption behavior of molecules in thin films or as adsorbates on a substrate. carleton.edu

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique used to analyze the elemental composition and the chemical and electronic states of elements within the top 1-10 nanometers of a material's surface. wikipedia.orgunimi.it The technique works by irradiating a sample with a beam of X-rays and measuring the kinetic energy of the electrons that are ejected from the surface, based on the photoelectric effect. wikipedia.org The binding energy of these electrons is characteristic of the element and its oxidation state, providing valuable insights into the surface chemistry. carleton.eduntu.edu.tw

For this compound, XPS analysis can confirm the presence of carbon, nitrogen, and oxygen and provide information on their chemical environments. The high-resolution spectra of the C 1s, N 1s, and O 1s regions are of particular interest.

C 1s Spectrum: The carbon spectrum would be expected to show multiple peaks corresponding to C-C, C-N, and C=O bonds within the purine structure.

O 1s Spectrum: The O 1s peak would primarily correspond to the carbonyl (C=O) groups at the 8 and 8' positions.

N 1s Spectrum: The nitrogen spectrum would be the most complex, with distinct signals arising from the different nitrogen environments: the imidazole and pyrimidine rings of the purine structure, and the central azo (-N=N-) bridge. The binding energies can differentiate between these states. For instance, studies on purine derivatives on copper surfaces have shown that XPS can distinguish between different nitrogen atoms involved in surface coordination. mdpi.com The oxidation state of the atoms can be inferred from shifts in their core-level binding energies; for example, the nitrogen atoms in the azo group would have a different binding energy compared to those within the heterocyclic rings. unimi.it

Table 2: Predicted XPS Binding Energies for Core Electrons in this compound

| Core Level | Functional Group | Predicted Binding Energy (eV) |

| O 1s | C=O | ~531.5 - 532.5 |

| N 1s | Purine Ring (C-N-C) | ~398.5 - 399.5 |

| N 1s | Purine Ring (N-H) | ~400.0 - 401.0 |

| N 1s | Azo Group (-N=N-) | ~401.5 - 402.5 |

| C 1s | C-C, C-H | ~284.8 (Reference) |

| C 1s | C-N | ~285.5 - 286.5 |

| C 1s | C=O | ~287.5 - 288.5 |

Note: Predicted binding energies are approximate and can vary based on the substrate, surface charging, and specific chemical environment.

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption Mechanism Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that provides detailed structural information about molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. wikipedia.org The SERS effect results in a massive enhancement of the Raman signal (by factors of 10⁶ or more), enabling the detection of even single molecules. nih.govnih.gov This enhancement arises from two primary mechanisms: an electromagnetic mechanism due to localized surface plasmon resonances on the metal surface and a chemical mechanism involving charge-transfer between the adsorbate and the substrate. mdpi.combeilstein-journals.org

SERS is an ideal tool for investigating the adsorption mechanism of this compound on a metal surface. By analyzing the SERS spectrum, one can determine the orientation of the molecule with respect to the surface. Specific vibrational modes will be enhanced depending on which part of the molecule is closest to or chemically bonded to the surface, according to SERS selection rules. wikipedia.org

Research on similar molecules, such as azopurine formed from adenine (B156593) on silver surfaces, has shown that SERS can identify characteristic peaks of the azo-linked dimer. acs.org For this compound, several adsorption geometries are possible:

"Flat-on" Adsorption: The molecule adsorbs parallel to the surface through π-stacking interactions between the purine rings and the metal.

"End-on" Adsorption: The molecule adsorbs perpendicularly or tilted, binding through the lone pair electrons of one or more nitrogen atoms (from the purine rings or the azo bridge).

Chelation: The molecule binds to metal atoms on the surface through multiple nitrogen and/or oxygen atoms.

The SERS spectrum would reveal the preferred adsorption mode. For example, if the molecule adsorbs flat-on, the ring breathing modes would be significantly enhanced. If it adsorbs via the azo bridge, the N=N stretching vibration would show a strong enhancement and a possible frequency shift. Studies on purine derivatives have identified the ring-breathing mode in the 700-850 cm⁻¹ range as a strong SERS peak. acs.org The emergence of new, intense peaks in the SERS spectrum compared to the normal Raman spectrum of the compound in solution can be attributed to the formation of surface complexes and charge-transfer interactions. acs.org

Table 3: Tentative Assignment of Key Vibrational Modes for this compound in a SERS Spectrum

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Significance for Adsorption Studies |

| ~1400 - 1500 | N=N Stretch | Indicates interaction via the azo bridge; intensity and shift reveal binding strength. |

| ~1650 - 1700 | C=O Stretch | Shows involvement of the carbonyl groups in surface binding. |

| ~1200 - 1450 | Purine Ring Vibrations (various) | Changes in these bands indicate orientation and interaction of the purine rings. |

| ~720 - 750 | Purine Ring Breathing Mode | Strong enhancement suggests a perpendicular or tilted orientation relative to the surface. acs.org |

| ~200 - 300 | Metal-N Vibration | A low-frequency band that provides direct evidence of a chemical bond between a nitrogen atom and the metal surface. |

Theoretical and Computational Investigations of 8,8 Dioxo 6,6 Azopurine Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For a system like 8,8'-Dioxo-6,6'-azopurine, these methods can predict its geometry, electronic distribution, and reactivity, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies would be instrumental in determining the optimized ground state geometry of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.

The electronic distribution in this compound can also be analyzed using DFT. Molecular Electrostatic Potential (MEP) maps, for instance, can reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for understanding how the molecule might interact with other chemical species.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

| Parameter | Description | Typical DFT Functional |

|---|---|---|

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles of the most stable molecular structure. | B3LYP, M06-2X |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | B3LYP, PBE |

| Frontier Molecular Orbitals (HOMO/LUMO) | Determines the electron-donating and electron-accepting capabilities of the molecule. | B3LYP, ωB97XD |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. | B3LYP, CAM-B3LYP |

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a high level of theory for calculating molecular properties. These methods are computationally more demanding than DFT but can offer more accurate results for certain properties. They are particularly useful for obtaining precise molecular orbital energies and for benchmarking results from other methods.

Semiempirical methods, on the other hand, are less computationally intensive and can be applied to larger molecular systems. While they are less accurate than ab initio or DFT methods, they can still provide valuable qualitative insights into the electronic structure and reactivity of molecules like this compound.

Reactivity descriptors, such as chemical potential, hardness, and softness, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

| Reactivity Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to charge transfer. |

| Global Softness (S) | 1 / (2η) | Indicates the capacity of a molecule to accept electrons. |

Tautomeric Equilibria and Conformational Landscape Analysis

Purine (B94841) derivatives are known to exist as a mixture of tautomers, which are isomers that differ in the position of a proton. The relative stability of these tautomers can significantly influence the molecule's chemical and biological properties.

Computational methods are essential for studying the tautomeric equilibria of this compound. By calculating the relative energies of all possible tautomers, it is possible to predict the most stable form of the molecule. These calculations can be performed for the molecule in the gas phase to understand its intrinsic stability, as well as in different solvents to account for the effect of the environment. Solvation models, such as the Polarizable Continuum Model (PCM), are often used to simulate the solvent effects.

In addition to determining the relative stabilities of tautomers, computational methods can be used to investigate the energy barriers for their interconversion. By locating the transition state structures connecting different tautomers, it is possible to calculate the activation energy for the tautomerization process. This information provides insights into the kinetics of the tautomeric equilibrium and the mechanistic pathways for interconversion.

Chemical Reactivity and Transformations of 8,8 Dioxo 6,6 Azopurine

Redox Chemistry and Electrochemical Behavior of the Azo Group

The azo group (-N=N-) is the primary center for redox activity in 8,8'-Dioxo-6,6'-azopurine. Its ability to accept electrons and undergo reduction is a key feature of its chemical profile.

Investigation of Reductive Stability and Hydrogenation Pathways

The reductive stability of the azo group in heterocyclic azobenzenes, such as this compound, is a critical aspect of their chemistry. Studies on related 6-azopurine derivatives have shown that the azo group can undergo rapid reduction to the corresponding hydrazine (B178648) in the presence of reducing agents. nih.gov This highlights a potential instability of the azo linkage under reducing conditions, which is a key consideration for its application in various chemical environments. nih.gov The hydrogenation of azo compounds can proceed through various pathways, often involving the sequential reduction of the azo group. For instance, in the hydrogenation of other unsaturated systems, a common pathway involves the initial formation of a hydrazo intermediate, which can then be further reduced. mdpi.comresearchgate.net The specific pathway for this compound would likely be influenced by factors such as the catalyst used, solvent, and reaction conditions.

The reductive stability of molecules is often assessed by examining their lowest unoccupied molecular orbital (LUMO) energy. nih.gov A lower LUMO energy generally corresponds to a greater ease of reduction. nih.gov In the context of this compound, the electron-withdrawing nature of the purine (B94841) rings likely influences the LUMO energy of the azo group, affecting its susceptibility to reduction.

Electrochemical Characterization (Cyclic Voltammetry) for Redox Potentials and Electron Transfer Mechanisms

Cyclic voltammetry (CV) is a powerful technique used to study the electrochemical properties of molecules like this compound. wikipedia.org This method involves scanning the potential of an electrode and measuring the resulting current, providing information about redox potentials, electron transfer kinetics, and the stability of reaction products. wikipedia.orgnih.gov

For many aromatic azo compounds, the electrochemical reduction occurs in two distinct one-electron steps. utexas.edu The first step typically forms a stable anion radical, while the second electron transfer leads to a dianion that often undergoes subsequent chemical reactions. utexas.edu In the case of azopurine studied on gold electrodes, the redox process was found to be a reversible, two-proton, two-electron process controlled by adsorption on the electrode surface. xmu.edu.cn The redox peak potentials shifted to more negative values as the pH increased, indicating the involvement of protons in the electrochemical reaction. xmu.edu.cn

The general behavior of azo compounds in cyclic voltammetry often shows two irreversible reduction peaks, corresponding to the reduction of the azo group and other reducible functionalities that may be present in the molecule. nih.gov The peak currents in these measurements are typically dependent on both the scan rate and the concentration of the analyte. nih.gov

Table 1: Electrochemical Parameters for a Related Azopurine Compound

| Parameter | Value | Reference |

|---|---|---|

| Redox Process | Two-proton, two-electron | xmu.edu.cn |

| Control | Adsorption-controlled | xmu.edu.cn |

| pH Dependence | Peak potentials shift negatively with increasing pH | xmu.edu.cn |

| Apparent Transfer Coefficient (α) | Determined by fast-scan CV | xmu.edu.cn |

| Apparent Rate Constant (k_s) | Determined by fast-scan CV | xmu.edu.cn |

This table presents data for a related azopurine compound to illustrate typical electrochemical behavior.

Photochemical and Photophysical Reactivity

The presence of the azo group also imparts significant photochemical reactivity to this compound, particularly with respect to light-induced isomerization and potential degradation.

Photoisomerization Mechanisms (e.g., cis-trans Isomerization) and Kinetics

A hallmark of azobenzene (B91143) and its derivatives is the ability to undergo reversible cis-trans photoisomerization. beilstein-journals.org Upon irradiation with light of a suitable wavelength, the thermodynamically more stable trans isomer can be converted to the cis isomer. beilstein-journals.orgresearchgate.net This process can often be reversed either thermally or by irradiation with a different wavelength of light. beilstein-journals.org This photo-switching behavior leads to significant changes in molecular geometry and physical properties. beilstein-journals.org

The mechanism of photoisomerization can vary, with some studies suggesting a rotational mechanism for the photo-induced trans-to-cis isomerization and an inversional mechanism for the thermal cis-to-trans relaxation. beilstein-journals.org For some azobenzene derivatives, the photoisomerization process can be very fast, occurring on the picosecond timescale. beilstein-journals.org The environment can also play a crucial role; for instance, the photoisomerization of azobenzene embedded in a lipid membrane is influenced by the viscosity of its surroundings. arxiv.org

Photodegradation Pathways and Stability under Various Irradiation Conditions

While photoisomerization is a reversible process, prolonged or high-energy irradiation can lead to irreversible photodegradation. The specific degradation pathways for this compound are not extensively detailed in the provided search results, but general principles of photochemical reactivity suggest that the azo linkage and the purine rings could be susceptible to photochemical cleavage or rearrangement under certain conditions. researchgate.net The stability of the molecule would depend on factors such as the wavelength and intensity of the irradiation, the presence of oxygen, and the solvent environment. rsc.org

Acid-Base Equilibria and Protonation/Deprotonation States

The purine rings in this compound contain several nitrogen atoms that can participate in acid-base equilibria. The protonation and deprotonation of these sites can significantly influence the molecule's electronic structure, solubility, and reactivity. mdpi.com

The protonation state of similar heterocyclic compounds can be crucial for their biological activity and chemical behavior. mdpi.com For azopurines, changes in pH can affect the properties of the molecule due to alterations in the protonation state, which in turn can modify the electron density of the molecule. mdpi.com As observed in the electrochemical studies of a related azopurine, the involvement of protons in the redox reaction confirms the importance of acid-base equilibria. xmu.edu.cn The specific pKa values for the various protonation/deprotonation steps of this compound would require experimental determination.

Hydrolytic Stability and Degradation Mechanisms under Environmental Stimuli

Limited specific research data is publicly available regarding the hydrolytic stability and degradation mechanisms of this compound under various environmental stimuli. However, by examining the constituent functional groups—the purine rings and the azo bridge—and drawing parallels with related compounds, a scientifically grounded projection of its stability and degradation pathways can be formulated. The reactivity of this molecule is primarily dictated by the interplay between the electron-rich purine moieties and the photoreactive and chemically sensitive azo linkage.

The general structure of azo compounds features an R-N=N-R' arrangement, where the azo group connects two molecular fragments. mdpi.com In the case of this compound, these fragments are purine derivatives. The stability of such compounds is influenced by the electronic properties of these attached groups. mdpi.com

A significant degradation pathway for azobenzene compounds, and by extension azopurines, involves the reductive cleavage of the azo bond (-N=N-). This process can be initiated by various reducing agents, including thiols like glutathione, which is naturally present in many biological systems. rsc.orgresearchgate.net This reduction typically leads to the formation of the corresponding hydrazines and ultimately to the constituent amines. rsc.org

Environmental factors such as pH, temperature, and light are expected to play a crucial role in the stability of this compound. For many azo dyes, acidic or alkaline conditions can influence the rate of degradation. The protonation state of the purine rings, which is pH-dependent, would likely modulate the electronic character of the azo bond, thereby affecting its stability.

Photodegradation is a common characteristic of azo compounds, which are often used as dyes and photoswitches due to their ability to absorb light. d-nb.info The absorption of ultraviolet or visible light can lead to isomerization of the azo bond from the more stable trans-isomer to the cis-isomer. While this process is sometimes reversible, it can also be a prelude to irreversible degradation, including the cleavage of the N=N bond. d-nb.infobeilstein-journals.org The points of intersection in the absorption spectrum upon switching, known as isosbestic points, can indicate a clean transition between isomers without degradation. d-nb.infobeilstein-journals.org However, prolonged exposure to light can lead to the formation of side-products. d-nb.info The stability of related guanine-azo dye complexes has been noted for their high photostability, which suggests that the specific purine structure can influence light-induced degradation pathways. rdd.edu.iq

The thermal stability of azo compounds can also vary. While some are stable at elevated temperatures, thermal degradation often results in the loss of the azo group as nitrogen gas, generating aromatic free radicals. acs.org For purine-containing structures, the stability is also a factor. For instance, the related compound azathioprine, a thiopurine, decomposes at high temperatures. nih.gov Uric acid, another purine derivative, is the final product of purine metabolism in humans, highlighting the biochemical pathways that can degrade the purine core. nih.gov

In the context of azopurines designed as photoswitches, studies have shown that their stability in aqueous media can be limited, exhibiting fast thermal back-isomerization from the cis- to the trans-form. rsc.org This inherent instability in aqueous environments suggests that hydrolytic degradation of this compound could be a significant factor in its environmental persistence.

Table of Stability Data for Related Azopurine Compounds

Since specific data for this compound is not available, the following table summarizes findings for other azopurine derivatives to provide context on their stability.

| Compound/Class | Stimulus/Condition | Observation | Reference |

| 6-Azopurine photoswitches | Aqueous media (CKI assay buffer) | Very fast thermal back-isomerization | rsc.org |

| 6-Azopurine photoswitches | Reducing agents (GSH, DTT) | Fast reduction to corresponding hydrazines | rsc.org |

| Naphthalene azopurine | UV-vis light | Clear two-component switching between trans and cis-species without immediate degradation | d-nb.infobeilstein-journals.org |

| Guanine-azo dye complexes | Light exposure | High photostability | rdd.edu.iq |

| Azobenzene dyes | Thermal stress (up to 800 °C) | Loss of the azo group as nitrogen gas and formation of aromatic free radicals | acs.org |

Coordination Chemistry and Metal Complexation of 8,8 Dioxo 6,6 Azopurine

Ligand Design Principles and Chelation Properties of Purine-Azo Systems

Purine-based molecules and azo dyes are well-established classes of ligands in coordination chemistry. libretexts.orgpjmhsonline.com Purine (B94841) systems, including biologically significant molecules like adenine (B156593) and guanine, offer multiple nitrogen atoms within their heterocyclic rings that can act as donor atoms to a metal center. acs.org Azo compounds, characterized by the -N=N- functional group, are also known to form stable complexes, with the azo nitrogen atoms participating in coordination. mdpi.com The combination of these two functionalities within the 8,8'-Dioxo-6,6'-azopurine structure suggests a rich and versatile coordination behavior.

The design of ligands is crucial for the formation and stability of metal complexes. lookchem.com Key principles such as the chelate effect, where a polydentate ligand binds to a metal ion to form a ring structure, lead to significantly more stable complexes compared to those formed with monodentate ligands. Given its structure, this compound can be classified as a polydentate ligand, capable of forming such stable chelate rings with a single metal ion or acting as a bridging ligand between multiple metal centers.

The this compound molecule possesses several potential donor atoms that can participate in metal chelation. These include the nitrogen atoms of the two purine ring systems, the two nitrogen atoms of the central azo bridge, and the oxygen atoms of the two dioxo groups. rdd.edu.iq The specific atoms that engage in coordination will depend on factors such as the nature of the metal ion (following principles like Hard and Soft Acids and Bases), steric accessibility, and the geometric preferences of the metal center. lookchem.com

In analogous azo-purine systems, coordination often involves a nitrogen atom from the azo group and a nearby nitrogen atom from the heterocyclic ring, creating a stable five- or six-membered chelate ring. libretexts.org This suggests that a primary binding mode for this compound could be as an N,N'-donor ligand. For instance, coordination could occur through one of the azo nitrogens and a nitrogen atom from the imidazole (B134444) or pyrimidine (B1678525) part of the purine ring.

Alternatively, the presence of the carbonyl oxygen atoms introduces the possibility of N,O-donor chelation. A metal ion could be coordinated by a purine ring nitrogen and an adjacent carbonyl oxygen atom. The specific binding mode is critical as it dictates the geometry and properties of the resulting metal complex.

Table 1: Potential Chelation Sites and Binding Modes for this compound

| Potential Donor Atoms | Possible Binding Mode | Description |

| Azo Nitrogen, Purine Ring Nitrogen | N,N'-bidentate | A metal ion is coordinated by one nitrogen from the -N=N- bridge and a nitrogen atom from the purine skeleton, forming a stable chelate ring. |

| Purine Ring Nitrogen, Carbonyl Oxygen | N,O-bidentate | Chelation involves a nitrogen atom from the purine ring and the oxygen atom of the adjacent C=O group. |

| Two Purine Ring Nitrogens | N,N'-bidentate | Coordination occurs via nitrogen atoms from each of the two purine rings, with the ligand bridging two metal centers or wrapping around one. |

| Azo Nitrogen Atoms | Bridging | The two nitrogen atoms of the azo group could bridge two different metal ions, leading to the formation of polynuclear complexes. |

The distinct chemical moieties within the this compound ligand exert significant influence on its coordination behavior.

Purine Moiety : The purine skeleton is a cornerstone of its coordination ability. The nitrogen atoms within the purine's imidazole and pyrimidine rings are classical Lewis base sites, readily available to donate electron pairs to a Lewis acidic metal center. libretexts.org The specific nitrogen atom that binds (e.g., N7 vs. N9) can be influenced by substitution patterns and the steric environment.

Dioxo Moiety : The two carbonyl (C=O) groups at the 8 and 8' positions are expected to have a strong electronic influence. These groups are electron-withdrawing, which can decrease the electron density on the purine rings and the azo bridge. This modulation of the ligand's electronic properties can affect the strength of the coordinate bonds formed. Furthermore, the carbonyl oxygen atoms themselves are potential hard donor sites, which would show a preference for hard metal ions. The reactivity of such metal dioxo complexes is a broad field of study. nih.gov

Azo Moiety : The central azo group (-N=N-) acts as a conjugated bridge connecting the two purine units. This conjugation can facilitate electronic communication between the two halves of the molecule. The azo nitrogens are potential coordination sites and their involvement can lead to the formation of highly colored complexes, a characteristic feature of many azo dyes and their metal derivatives. mdpi.com Coordination to the azo group typically shifts the N=N stretching frequency in infrared spectra.

Synthesis and Characterization of Coordination Complexes of this compound

While the synthesis of the this compound ligand itself has been reported, detailed studies on its use in forming and characterizing specific metal complexes are not widely available in published literature. libretexts.org However, based on the extensive chemistry of related ligands, established methodologies for the synthesis and structural elucidation of such complexes can be proposed.

The synthesis of metal complexes with ligands like this compound generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

A typical synthetic procedure would involve dissolving the this compound ligand in a solvent in which it has adequate solubility, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). mdpi.com A solution of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) in a compatible solvent like ethanol (B145695) or water would then be added to the ligand solution. The reaction mixture may be stirred at room temperature or heated under reflux to facilitate complex formation. The resulting complex, if insoluble, would precipitate from the solution and could be collected by filtration, washed with the solvent to remove unreacted starting materials, and dried. The molar ratio of ligand to metal used in the reaction can be varied to target complexes with different stoichiometries.

The coordination number (the number of donor atoms attached to the central metal) and the resulting coordination geometry are fundamental properties of a metal complex. These are determined by the size and oxidation state of the metal ion, as well as the steric and electronic properties of the ligand. wikipedia.org For complexes of this compound, several common geometries would be possible:

Octahedral (Coordination Number 6) : A very common geometry for many transition metal ions. This could be achieved, for example, by two tridentate ligands binding to one metal ion, or one bidentate this compound ligand coordinating with other ancillary ligands (like water or chloride ions) to satisfy the coordination sphere.

Tetrahedral (Coordination Number 4) : Often favored by metal ions like Zn(II) or Co(II) when bulky ligands are involved.

Square Planar (Coordination Number 4) : Common for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II).

The determination of these features relies on a combination of analytical techniques, including magnetic susceptibility measurements and electronic spectroscopy, which are then ideally confirmed by single-crystal X-ray diffraction.

A suite of spectroscopic techniques is indispensable for characterizing new coordination compounds.

Infrared (IR) Spectroscopy : This technique is used to identify the functional groups involved in coordination. For a complex of this compound, one would look for shifts in the characteristic vibrational frequencies of the C=O, C=N, and N=N groups. A shift to a lower frequency (wavenumber) for the C=O or N=N stretching bands upon complexation would be strong evidence for the involvement of the carbonyl oxygen or azo nitrogen atoms in bonding to the metal. mdpi.com The appearance of new bands at lower frequencies could also indicate the formation of new metal-nitrogen (M-N) or metal-oxygen (M-O) bonds.

UV-Visible Spectroscopy : The electronic spectra of the complexes provide information about the coordination geometry. The color of transition metal complexes arises from d-d electronic transitions, and the energy of these transitions is sensitive to the geometry of the complex and the nature of the ligands. mdpi.com Charge transfer bands, often intense, may also appear, typically involving electron transfer from the ligand to the metal (LMCT) or vice-versa (MLCT).